For comparative information see the attached 2 tables. Cell permeant central nicotinic acetylcholine receptor blocker without action on skeleton muscle innervation. Quinuclidine analog of Pempidine, non-quaternary analog of Quirestine. Hypotensive, selectively blocks autonomic ganglia, the adrenal medulla, carotid glomerules. Three-fold more active than Pempidine, wide therapeutic range. Slows down neuronal pre- and post ganglionar transmission: dilates peripheral vessels and bronchi, arterial pressure and pressor reaction drop. Suppresses gland secretion. Sedative. Good penetration of biological membranes. Blocks superior cervical sympathetic ganglion (electrical stimulation of cats nictiating membrane): ED50 = 17 �g/kg, Pempidine 54 �g/kg. Blocks autonomic ganglion ( vagus electrical stimulation): depressor reaction suppression - 50 �g /kg 40%, 500 �g/kg 100%. After 100% nicotinic blockade with 500 �g /kg, cardiac system still reacts to muscarinic action of ACh (i.v.).
a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Hypotensive. Good penetration of biological membranes. Rigid bicyclic analog of Pempidine. Non-quaternary analog of Quirestine. Quinicludine derivative,, synthetic.
Temechine hydrobromide
CAS No.: 30015-57-7
Cat. No.: VC20761610
Molecular Formula: C11H22BrN
Molecular Weight: 248.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 30015-57-7 |
---|---|
Molecular Formula | C11H22BrN |
Molecular Weight | 248.2 g/mol |
IUPAC Name | 2,2,6,6-tetramethyl-1-azabicyclo[2.2.2]octane;hydrobromide |
Standard InChI | InChI=1S/C11H21N.BrH/c1-10(2)7-9-5-6-12(10)11(3,4)8-9;/h9H,5-8H2,1-4H3;1H |
Standard InChI Key | PKYZWCLYWCKYNX-UHFFFAOYSA-N |
SMILES | CC1(CC2CCN1C(C2)(C)C)C.Br |
Canonical SMILES | CC1(CC2CCN1C(C2)(C)C)C.Br |
Chemical Identity and Structural Characteristics
Temechine hydrobromide, also known as 2,2,6,6-tetramethylquinicludine hydrobromide or 2,2,6,6-tetramethyl-1-azabicyclo[2.2.2]octane hydrobromide, is a synthetic quaternary ammonium compound featuring a distinctive bicyclic framework. The compound is characterized by its rigid molecular structure containing a nitrogen atom incorporated within a bicyclo[2.2.2]octane framework with four methyl groups strategically positioned on carbon atoms, contributing significantly to its steric bulk and lipophilicity . This structural arrangement plays a crucial role in its biological activity and pharmacological properties.
As a hydrobromide salt of the parent compound 2,2,6,6-tetramethyl-1-azabicyclo[2.2.2]octane, it exists primarily in solid form as a colorless crystalline powder with a high melting point . The quaternary ammonium moiety imparts cationic properties to the molecule, making it particularly useful in various research applications and potentially in drug design contexts. These structural features are fundamental to understanding its mechanisms of action and biological effects.
Chemical Identifiers and Nomenclature
The systematic tracking and identification of Temechine hydrobromide is facilitated through various chemical identifiers. Its Chemical Abstracts Service (CAS) registry number is 30015-57-7, which serves as a unique identifier in chemical databases and literature . The compound is referenced in toxicological databases with the RTECS number VD5859700 . In the PubChem database, it is indexed under CID 160185, with the parent compound (2,2,6,6-tetramethyl-1-azabicyclo[2.2.2]octane) identified as CID 160186 .
While "Temechine" represents the standard nomenclature for this compound, it may also be encountered in scientific literature under alternative spellings such as "Temekhin" . These variations in nomenclature should be considered when conducting comprehensive literature searches on this compound to ensure complete information retrieval.
Physical and Chemical Properties
Temechine hydrobromide possesses distinct physical and chemical properties that influence its behavior in biological systems and determine its applications in research settings. The compound's properties are summarized in the following comprehensive table:
Property | Value/Description |
---|---|
Molecular Formula | C₁₁H₂₂BrN (alternate notation: C₁₁H₂₁N·HBr) |
Molecular Weight | 248.20 g/mol |
Physical Appearance | Colorless crystalline powder |
Melting Point | 269-273°C |
Solubility | Soluble in water and ethanol (1 g in 10 ml) |
Purity (commercial) | Minimum 99.5% |
Analysis Methods | TLC (Silufol UV-254, MeOH:NH₃(25%) Rf 0.1, development with Dragendorff reagent); NMR (D₂O) |
The high melting point of Temechine hydrobromide (269-273°C) indicates strong intermolecular forces within its crystal structure, likely due to the ionic nature of the hydrobromide salt . Its good solubility in both water and ethanol suggests a balance between its ionic character and the hydrophobic nature contributed by the methyl groups, making it suitable for various experimental protocols in aqueous and organic environments .
The rigid bicyclic structure of Temechine hydrobromide contributes to its molecular stability and influences its interaction with biological targets. This conformational rigidity is a key feature that distinguishes it from more flexible analogs and plays a significant role in its receptor binding properties and subsequent biological effects.
Pharmacological Profile
Mechanism of Action
Temechine hydrobromide functions primarily as a neuronal nicotinic acetylcholine receptor (nAChR) antagonist . The compound's structural features—particularly its rigid bicyclic framework and quaternary ammonium group—enable it to interact with nicotinic receptors at neuronal synapses, blocking the binding of acetylcholine and thereby inhibiting neurotransmission through these channels. This mechanism underlies its classification as a ganglioblocker, an agent that interrupts transmission at autonomic ganglia.
The compound demonstrates good penetration of biological membranes, a property that enhances its bioavailability and facilitates its distribution to target tissues . This membrane permeability is somewhat unusual for a quaternary ammonium compound and may be attributed to its balanced lipophilicity and ionic character, which together optimize its pharmacokinetic profile.
Pharmacodynamic Effects
The primary pharmacodynamic effect of Temechine hydrobromide is hypotension, resulting from its ganglioblocking activity . By inhibiting sympathetic nervous system transmission at autonomic ganglia, the compound reduces peripheral vascular resistance and cardiac output, leading to a decrease in blood pressure. This effect positions it among other ganglionic blocking agents used experimentally in cardiovascular research.
Structurally, Temechine hydrobromide is described as a rigid bicyclic analog of Pempidine and a non-quaternary analog of Quirestine . These structural relationships provide insights into its pharmacological profile and suggest potential applications in research concerning autonomic nervous system modulation and cardiovascular function.
Toxicological Data
The toxicological profile of Temechine hydrobromide has been partially characterized through animal studies. Acute toxicity data indicate an LD₅₀ (lethal dose for 50% of the test population) of 345 mg/kg in mice when administered orally . This moderate toxicity level necessitates careful handling and appropriate safety precautions when working with the compound in laboratory settings.
The toxicological properties of Temechine hydrobromide are likely related to its pharmacological mechanism as a nicotinic receptor antagonist. Excessive blockade of nicotinic receptors can lead to various systemic effects, including respiratory depression, cardiovascular complications, and neuromuscular dysfunction. These potential adverse effects should be considered in any experimental design involving this compound.
Safety recommendations for handling Temechine hydrobromide include avoiding ingestion, inhalation, and contact with eyes and skin . These precautions reflect the compound's potential for toxicity and emphasize the importance of proper laboratory safety protocols when working with this substance.
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